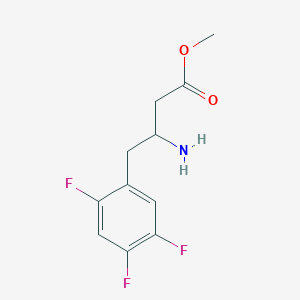

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Description

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (CAS: 1253055-92-3) is a fluorinated β-amino ester derivative that serves as a critical intermediate in synthesizing antidiabetic drugs, particularly sitagliptin analogs. Its molecular formula is C₁₁H₁₂F₃NO₂, with a molecular weight of 247.21 g/mol . This compound is synthesized via enzymatic or chemical reduction of the corresponding β-keto ester precursor, methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, using transaminases (TAs) or asymmetric hydrogenation . It has demonstrated significant hypoglycemic activity in preclinical studies, outperforming metformin at higher doses (40 mg/kg) in diabetic mouse models .

Properties

IUPAC Name |

methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWTEYDIPQVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves the esterification of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted butanoate derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for modifications that can enhance biological activity.

Case Study : The synthesis of sitagliptin, an antidiabetic drug, utilizes methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate as an intermediate. Research indicates that modifications to this compound can lead to improved pharmacokinetic profiles of the final drug product .

Biological Studies

This compound has been employed in various biological studies due to its ability to interact with specific biological targets.

- Antitumor Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through modulation of reactive oxygen species and inhibition of survival pathways.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers both in vitro and in vivo, indicating its applicability in treating inflammatory diseases.

- Neuroprotective Effects : Emerging evidence suggests its role in protecting neuronal cells against oxidative stress, which is crucial for neurodegenerative disease management.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate for the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various chemical synthesis processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Structural Analogs: β-Keto Esters vs. β-Amino Esters

The target compound is structurally related to its β-keto ester precursor, methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 769195-26-8). Key differences include:

The β-amino ester is pharmacologically active, while the β-keto ester primarily serves as a precursor. The enzymatic conversion of the latter to the former using TR2E2 achieves >99% enantiomeric excess (e.e.) and conversion rates, making it industrially viable .

Ester Variants: Methyl vs. Ethyl vs. Menthyl

Ester modifications significantly impact pharmacokinetics and efficacy:

BHF, a menthyl ester derivative, demonstrates enhanced hypoglycemic effects, likely due to improved bioavailability from the menthol moiety .

Enantiomeric Forms: (R)- vs. (S)-Configuration

The (R)-enantiomer of the target compound (CAS: 1374985-05-3) is pharmacologically relevant. Its hydrochloride salt form (C₁₁H₁₃ClF₃NO₂, MW: 283.67 g/mol) enhances solubility and stability for drug formulations . In contrast, racemic mixtures are less efficient in target binding, emphasizing the importance of enantioselective synthesis via TR2E2 .

Fluorinated Analogs: Impact of Substituents

Fluorine substitution patterns influence bioactivity and metabolic stability:

The 2,4,5-trifluorophenyl group in the target compound and sitagliptin enhances binding to dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose regulation .

Biological Activity

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is an important compound in medicinal chemistry, particularly as an intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHFNO\ and a molecular weight of approximately 270.23 g/mol. The compound features a trifluorophenyl group which enhances its biological activity by influencing its interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : The compound can be synthesized by condensing 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid with appropriate amines in the presence of activating agents such as HOBT (1-Hydroxybenzotriazole) .

- Biocatalytic Methods : A biological preparation method utilizes transaminases to convert 3-carbonyl-4-(2,4,5-trifluorophenyl)methyl butyrate into the target compound. This method is noted for its efficiency and lower environmental impact compared to traditional chemical methods .

Biological Activity

This compound exhibits significant biological activity primarily as a DPP-4 inhibitor. DPP-4 is an enzyme involved in glucose metabolism and is a target for diabetes treatment. The inhibition of this enzyme leads to increased levels of incretin hormones, which help regulate blood sugar levels.

The mechanism by which this compound acts as a DPP-4 inhibitor involves:

- Binding Affinity : The trifluorophenyl moiety enhances the binding affinity to the active site of DPP-4.

- Inhibition of Enzyme Activity : By binding to DPP-4, it prevents the breakdown of incretin hormones such as GLP-1 (Glucagon-like peptide-1), thereby prolonging their action in lowering blood glucose levels.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

- DPP-4 Inhibition Studies : Research has shown that derivatives of this compound exhibit potent DPP-4 inhibitory activity comparable to established drugs like sitagliptin .

- Metabolic Studies : In vivo studies indicated that administration of this compound resulted in improved glycemic control in diabetic animal models, suggesting its potential therapeutic application .

Comparative Biological Activity Table

Q & A

What are the optimal enantioselective synthesis routes for Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, and how do reaction conditions influence enantiomeric excess (ee)?

Basic Research Focus :

The compound is a key intermediate for antidiabetic drugs like sitagliptin. A highly efficient method involves ruthenium-catalyzed asymmetric hydrogenation of enamine esters, achieving 97% yield and 99% ee under optimized conditions (e.g., hydrogen pressure, temperature, and ligand selection) . For example, using chiral Ru complexes with phosphine ligands ensures steric control during β-keto ester reduction.

Advanced Research Consideration :

Contradictions arise in catalytic efficiency when scaling reactions. For instance, enzymatic cascades using PluriZyme TR2E2 (transaminase-hydrolase fusion) convert β-keto esters to β-amino acids with >99% ee but require pH 8.0–9.5 and 60–65°C, which may destabilize intermediates . Comparative analysis of metal vs. enzymatic catalysis should address trade-offs between scalability, ee, and thermal stability.

How can researchers resolve discrepancies in reported yields for the hydrogenation of β-keto esters to this compound?

Basic Research Focus :

Yield variations often stem from substrate purity and reaction monitoring . For example, methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate synthesized via CDI-mediated coupling achieves 83% yield but requires rigorous purification to remove imidazole byproducts, which poison catalysts .

Advanced Research Consideration :

Contradictory data on catalytic performance (e.g., Ru vs. enzymatic systems) may reflect differences in substrate accessibility or steric hindrance from the 2,4,5-trifluorophenyl group. Computational modeling (DFT) of transition states can identify optimal catalysts by analyzing electronic effects of fluorine substituents .

What analytical methods are most reliable for confirming the stereochemical purity of this compound?

Basic Research Focus :

Chiral HPLC and polarimetry are standard. For instance, Boc-protected derivatives exhibit specific rotations of +13.5° to +17.5° , correlating with ≥99% ee .

Advanced Research Consideration :

Discrepancies in ee measurements may arise from racemization during sample preparation . Advanced techniques like NMR chiral shift reagents or X-ray crystallography (if crystals are obtainable) provide unambiguous confirmation. For example, crystallographic data for related intermediates (e.g., sitagliptin analogs) validate stereochemistry .

How does the 2,4,5-trifluorophenyl group influence the compound’s reactivity in downstream modifications?

Basic Research Focus :

The electron-withdrawing fluorines enhance resonance stabilization of intermediates but may hinder nucleophilic attacks. For example, fluorines at the 2- and 4-positions reduce steric accessibility during amide coupling .

Advanced Research Consideration :

Contradictory reports on fluorophenyl group effects require substituent-specific reactivity mapping . Computational studies (e.g., Hammett σ constants) predict electronic contributions, while kinetic isotope effects (KIEs) can isolate steric vs. electronic influences in catalytic steps .

What strategies mitigate degradation during long-term storage of this compound?

Basic Research Focus :

The compound is hygroscopic and prone to racemization in solution. Storage as a Boc-protected derivative at 0–6°C under inert gas (e.g., N₂) extends stability .

Advanced Research Consideration :

Degradation pathways (e.g., hydrolysis of the methyl ester) require accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Contradictory shelf-life data may reflect batch-specific impurities; solid-state NMR can identify amorphous vs. crystalline forms affecting degradation rates .

How do structural analogs of this compound perform in preclinical assays for antidiabetic activity?

Advanced Research Focus :

Analog modifications (e.g., replacing methyl ester with isopropyl or benzyl groups) alter pharmacokinetics. For example, (R)-3-amino-4-(2,4,5-trifluorophenyl)isopropyl butyrate shows improved bioavailability but requires enantiopure synthesis .

Data Contradiction Analysis :

Variability in in vitro vs. in vivo efficacy often stems from metabolic instability of ester groups. Comparative studies using deuterated analogs or prodrug strategies (e.g., phosphonate esters) can resolve discrepancies .

What computational tools predict the enantioselectivity of catalysts for this compound’s synthesis?

Advanced Research Focus :

Density Functional Theory (DFT) models transition states to rationalize enantioselectivity. For instance, Ru-catalyzed hydrogenation pathways show lower activation barriers for the R-enantiomer due to favorable π-π interactions with the trifluorophenyl group .

Methodological Challenges :

Contradictions between predicted and experimental ee values highlight limitations in modeling solvent effects or non-covalent interactions. Hybrid QM/MM approaches improve accuracy by simulating enzyme active sites (e.g., PluriZyme TR2E2) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.214 g/mol | |

| Boiling Point | 316.0±42.0 °C | |

| Specific Rotation (Boc-deriv) | +13.5° to +17.5° | |

| Enantiomeric Excess (HPLC) | ≥99% | |

| Storage Conditions | 0–6°C, inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.